N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide
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Overview
Description
N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of piperidinone derivatives and is characterized by its complex molecular framework, which includes a piperidinone ring and a dihydropyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of an N-protected or unprotected glutamine, followed by deprotection of the α-amino group if necessary. The esterified glutamine is then coupled with an optionally substituted 2-haloalkylbenzoate, and the resulting product undergoes cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. One notable target is the cereblon (CRBN) protein, which plays a crucial role in the regulation of protein degradation. The compound can modulate the activity of CRBN, leading to the selective degradation of target proteins . This mechanism is particularly relevant in the context of cancer therapy, where the degradation of oncogenic proteins can inhibit tumor growth and progression.
Comparison with Similar Compounds
N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide can be compared with other similar compounds, such as:
Pomalidomide: Exhibits antitumor effects and immunomodulatory properties.
Lenalidomide: Known for its anti-inflammatory and anti-angiogenic properties.
Thalidomide: The parent compound of pomalidomide and lenalidomide, with a history of use in cancer therapy.
The uniqueness of this compound lies in its specific chemical structure and its ability to modulate protein degradation pathways, making it a valuable compound for scientific research and therapeutic development.
Properties
Molecular Formula |
C11H11N3O4 |
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Molecular Weight |
249.22 g/mol |
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-6-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C11H11N3O4/c15-8-3-1-2-6(12-8)10(17)13-7-4-5-9(16)14-11(7)18/h1-3,7H,4-5H2,(H,12,15)(H,13,17)(H,14,16,18) |
InChI Key |
FQCDNISILWTFEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC(=O)N2 |
Origin of Product |
United States |
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